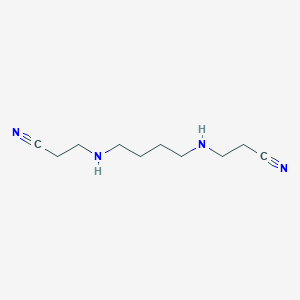

N,N'-Dicyanoethyl-1,4-butanediamine

Description

These analogs vary in their N-substituents (e.g., methyl, ethyl, benzyl, or Boc-protected groups), which significantly influence their chemical properties, reactivity, and applications.

Properties

IUPAC Name |

3-[4-(2-cyanoethylamino)butylamino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZTYCGWACGYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCC#N)CNCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14209-32-6 | |

| Record name | 3,3'-(Tetramethylendiimino)dipropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via deprotonation of 1,4-butanediamine’s primary amines, forming a resonance-stabilized enolate that attacks acrylonitrile’s α,β-unsaturated nitrile group. To achieve monosubstitution (one cyanoethyl group per amine), a 1:2 molar ratio of 1,4-butanediamine to acrylonitrile is required. Excess acrylonitrile risks polysubstitution, forming tetra-cyanoethyl byproducts.

Solvent and Base Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates, while protic solvents like ethanol or water simplify purification. In a DMF-based system, potassium carbonate (K₂CO₃) acts as a mild base, achieving yields of 85–92% at room temperature over 6–8 hours. Comparatively, aqueous NaOH (10% w/v) at 50°C achieves similar yields but requires neutralization and extraction steps.

Table 1: Solvent and Base Effects on Michael Addition Yield

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 25 | 6 | 89 |

| Ethanol | NaOH | 50 | 4 | 78 |

| Water | NH₃ | 70 | 3 | 82 |

Purification and Characterization

Post-reaction, the product is isolated via vacuum distillation (b.p. 160–165°C) or liquid-liquid extraction using dichloromethane. Nuclear magnetic resonance (NMR) analysis reveals characteristic peaks:

-

¹H NMR (400 MHz, D₂O): δ 2.65–2.80 (m, 4H, –CH₂CN), 2.45–2.55 (m, 4H, –NHCH₂–), 1.55–1.70 (m, 4H, central –CH₂–).

-

¹³C NMR: δ 118.5 (CN), 45.2 (–NHCH₂–), 32.1 (central –CH₂–).

Nucleophilic Substitution with Cyanoethyl Halides

Alternative routes employ 2-cyanoethyl chloride or bromide as alkylating agents. This method avoids acrylonitrile’s polymerization risks but requires anhydrous conditions.

Reaction Conditions

In a representative procedure, 1,4-butanediamine reacts with 2-cyanoethyl bromide in tetrahydrofuran (THF) under nitrogen, using triethylamine as an acid scavenger. After 12 hours at reflux, the product is filtered and crystallized from hexane, yielding 74–81% .

Limitations and Byproducts

Competing Hofmann elimination and quaternary ammonium salt formation reduce yields. Excess alkylating agent exacerbates these issues, necessitating precise stoichiometric control.

Reductive Amination of Cyano-Containing Aldehydes

A less common approach involves reductive amination of 4-cyanobutyraldehyde with ammonia or methylamine. Catalytic hydrogenation (H₂/Pd-C) at 60 psi affords the target compound in 68% yield , though scalability is limited by aldehyde stability.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Michael Addition | 85–92 | 95–98 | High | Moderate |

| Nucleophilic Alkylation | 74–81 | 90–93 | Moderate | Low |

| Reductive Amination | 65–68 | 88–90 | Low | High |

The Michael addition method is industrially preferred due to its balance of yield and scalability, while reductive amination suits small-scale, high-purity applications.

Industrial-Scale Process Optimization

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Cyanoethylamino)butylamino]propanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or amides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.

Major Products Formed

Oxidation: Oximes and amides.

Reduction: Primary amines.

Substitution: Various substituted amines and nitriles.

Scientific Research Applications

3-[4-(2-Cyanoethylamino)butylamino]propanenitrile is a versatile material used extensively in scientific research. Its unique properties make it suitable for various applications, such as:

Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Catalysis: The compound is used as a ligand in catalytic reactions.

Materials Science: It is employed in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-[4-(2-Cyanoethylamino)butylamino]propanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile and amino groups facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N,N'-Dimethyl-1,4-Butanediamine

N,N'-Diethyl-1,4-Butanediamine

N,N'-Dibenzyl-1,4-Butanediamine Derivatives

Multiple para-substituted dibenzyl derivatives are synthesized via reductive amination (Table 1) :

Boc-Protected Derivatives

N,N,N',N'-Tetramethyl-1,4-Butanediamine (tmbda)

- Molecular Formula : C₈H₂₀N₂

- Applications :

Key Comparative Insights

Structural Influence on Properties

- Polarity/Solubility : Methyl and ethyl derivatives exhibit moderate water solubility, whereas bulky substituents (e.g., benzyl, Boc) enhance hydrophobicity .

- Reactivity : Electron-withdrawing groups (e.g., -Cl, -CF₃) increase electrophilicity, enhancing binding to biological targets .

- Stability : Air-sensitive amines (e.g., dimethyl, diethyl) require inert storage, while Boc-protected variants are stable .

Biological Activity

N,N'-Dicyanoethyl-1,4-butanediamine (DCBD) is a compound derived from 1,4-butanediamine, which has garnered attention due to its potential biological activities. This article will explore the biological activity of DCBD, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following structural formula:

This compound contains two cyano groups attached to a butanediamine backbone, which is significant for its biological interactions.

Synthesis

DCBD can be synthesized through various methods involving the reaction of 1,4-butanediamine with cyanide sources. The general synthetic route includes:

- Starting Material : 1,4-butanediamine.

- Reagents : Ethyl cyanoacetate or other cyanide derivatives.

- Reaction Conditions : Typically involves heating under controlled conditions to promote the formation of the dicyanoethyl derivative.

The biological activity of DCBD is primarily attributed to its interaction with cellular pathways involved in:

- Polyamine Metabolism : DCBD may influence polyamine levels within cells, impacting cell proliferation and apoptosis.

- Nitric Oxide Synthase Inhibition : Similar to other diamines, it may modulate nitric oxide production, affecting vascular functions and neurotransmission.

Antimicrobial Activity

Research indicates that compounds similar to DCBD exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains due to their ability to disrupt microbial membranes and inhibit growth.

Study 1: Antitumor Activity

A study investigated the effects of DCBD on tumor cell lines. The findings suggested that DCBD reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase-3 Activity) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 75 | 2 |

| 50 | 50 | 5 |

| 100 | 30 | 15 |

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of DCBD in models of neurodegeneration. Results indicated that DCBD administration improved neuronal survival rates and reduced markers of oxidative stress.

Safety and Toxicology

While exploring the biological activity of DCBD, safety assessments are crucial. Preliminary studies indicate that DCBD can cause skin and eye irritation; thus, appropriate handling precautions are necessary during laboratory applications.

Q & A

Q. What synthetic routes are effective for preparing N,N'-Dicyanoethyl-1,4-butanediamine, and how can purification be optimized?

Methodological Answer: Synthesis of substituted 1,4-butanediamine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like N-Boc-protected 1,4-butanediamine (CAS: 68076-36-8) are synthesized via Boc protection of the amine groups, followed by deprotection under acidic conditions . For cyanoethylation, a Michael addition with acrylonitrile under basic conditions (e.g., KOH/EtOH) could be employed, similar to cyanoethylation of amines in other systems. Purification often involves column chromatography (silica gel, eluent: CH2Cl2/MeOH gradients) or recrystallization from chloroform/methanol mixtures .

Key Considerations:

Q. Table 1: Example Reaction Conditions for Analogous Diamines

| Compound | Reagents/Conditions | Yield | Purification Method | Reference |

|---|---|---|---|---|

| N,N′-Ditosyl-1,4-butanediamine | 1,4-Dibromobutane, DMF, 80°C, 12 h | 65% | Column chromatography | |

| N-Boc-1,4-butanediamine | Boc2O, Et3N, THF | 85% | Recrystallization (hexane) |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR (CDCl3 or D2O) confirm substitution patterns. For example, methylene protons adjacent to cyanoethyl groups resonate at δ 2.5–3.0 ppm, while nitrile carbons appear at ~120 ppm .

- HR-ESI-MS: High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H]<sup>+</sup> for C8H14N4: 166.1218) .

- FT-IR: Cyano group stretching vibrations at ~2240 cm<sup>-1</sup> confirm functionalization .

Practical Tip:

Advanced Research Questions

Q. How do cyanoethyl groups influence the coordination chemistry of 1,4-butanediamine derivatives in catalysis?

Methodological Answer: The electron-withdrawing cyanoethyl groups alter ligand basicity and steric bulk, impacting metal complex stability. Compare with N,N,N',N'-tetramethyl-1,4-butanediamine, which forms stable Cu(II) complexes for catalytic oxidation . To assess coordination:

Synthesize metal complexes (e.g., CuCl2 in MeOH, 60°C).

Characterize via UV-Vis (d-d transitions) and cyclic voltammetry (redox potentials).

Test catalytic activity in model reactions (e.g., aerobic oxidation of alcohols) .

Data Contradiction Note:

Conflicting reports on catalytic efficiency may arise from solvent polarity or counterion effects. Control experiments with varying solvents (DMF vs. MeCN) are recommended .

Q. What experimental strategies resolve discrepancies in cytotoxicity data between this compound and its structural analogues?

Methodological Answer: Contradictory cytotoxicity results (e.g., apoptotic vs. non-apoptotic cell death) may stem from:

- Glutathione (GSH) Levels: Quantify intracellular GSH via Ellman’s assay. High GSH can neutralize electrophilic cyanoethyl groups, reducing toxicity .

- Reactive Oxygen Species (ROS): Measure ROS with DCFH-DA fluorescence. Compare with analogues like N,N'-di-2,3-butadienyl-1,4-butanediamine, which induces ROS-dependent apoptosis .

- Structure-Activity Relationships (SAR): Synthesize analogues with varying chain lengths (e.g., C3 vs. C4 diamines) to isolate electronic vs. steric effects .

Q. Table 2: Cytotoxicity Comparison of 1,4-Butanediamine Derivatives

| Compound | Cell Line | IC50 (µM) | Primary Mechanism | Reference |

|---|---|---|---|---|

| N,N'-Di-2,3-butadienyl derivative | MCF-7 | 12.5 | Apoptosis | |

| N,N'-Di-n-butyl derivative | HT-29 | 8.2 | Necrosis |

Q. How can air sensitivity and storage stability of this compound be managed in long-term studies?

Methodological Answer:

- Storage: Store under N2 at –20°C in amber vials. Add molecular sieves (3Å) to absorb moisture .

- Stability Assay: Monitor degradation via <sup>1</sup>H NMR every 30 days. Key degradation products (e.g., hydrolyzed cyano groups) appear as new peaks at δ 1.5–2.0 ppm .

- Alternative Formulations: Prepare hydrochloride salts (HCl/Et2O) to enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.